molecular formula C7H5F3N2S B13076856 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole

Cat. No.: B13076856
M. Wt: 206.19 g/mol
InChI Key: GLXBNIGDYPJBIZ-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole can be synthesized using thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone as starting materials . The reaction typically involves the following steps:

    Condensation Reaction: Thiourea reacts with acetone (or trifluoroacetone) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with α-bromoacetophenone to form the imidazo[2,1-b]thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific photoluminescent characteristics and biological activities.

Properties

Molecular Formula

C7H5F3N2S

Molecular Weight

206.19 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H5F3N2S/c1-4-3-13-6-11-5(2-12(4)6)7(8,9)10/h2-3H,1H3

InChI Key

GLXBNIGDYPJBIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C(F)(F)F

Origin of Product

United States

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